molecular formula C11H15BrO2 B13709111 2-Bromo-4-(tert-butyl)-5-methoxyphenol

2-Bromo-4-(tert-butyl)-5-methoxyphenol

Katalognummer: B13709111
Molekulargewicht: 259.14 g/mol
InChI-Schlüssel: LOXQIMMHARBOBF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromo-4-(tert-butyl)-5-methoxyphenol is an organic compound with the molecular formula C11H15BrO2 It is a brominated phenol derivative, characterized by the presence of a bromine atom, a tert-butyl group, and a methoxy group attached to the phenol ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(tert-butyl)-5-methoxyphenol typically involves the bromination of 4-(tert-butyl)-5-methoxyphenol. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction conditions, including temperature and reaction time, are optimized to achieve high yield and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and safety of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-4-(tert-butyl)-5-methoxyphenol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated phenol.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide, potassium carbonate, or organic bases are commonly used. The reactions are typically carried out in polar solvents like ethanol or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate, hydrogen peroxide, or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in aprotic solvents like tetrahydrofuran (THF) or ether.

Major Products Formed

    Substitution Reactions: Products include various substituted phenols, depending on the nucleophile used.

    Oxidation Reactions: Products include quinones or other oxidized phenolic compounds.

    Reduction Reactions: The major product is 4-(tert-butyl)-5-methoxyphenol.

Wissenschaftliche Forschungsanwendungen

2-Bromo-4-(tert-butyl)-5-methoxyphenol has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-Bromo-4-(tert-butyl)-5-methoxyphenol involves its interaction with molecular targets such as enzymes, receptors, or cellular components. The bromine atom and phenol group play crucial roles in its reactivity and binding affinity. The compound may exert its effects through pathways involving oxidative stress, enzyme inhibition, or modulation of signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Bromo-4-(tert-butyl)phenol: Lacks the methoxy group, which may affect its reactivity and biological activity.

    2-Bromo-4-(tert-butyl)aniline: Contains an amino group instead of a methoxy group, leading to different chemical properties and applications.

    2-Bromo-4-(tert-butyl)-6-methoxyphenol: Similar structure but with an additional methoxy group, which may enhance its solubility and reactivity.

Uniqueness

2-Bromo-4-(tert-butyl)-5-methoxyphenol is unique due to the specific combination of substituents on the phenol ring. The presence of both the tert-butyl and methoxy groups, along with the bromine atom, imparts distinct chemical properties that make it valuable for various applications in research and industry.

Eigenschaften

Molekularformel

C11H15BrO2

Molekulargewicht

259.14 g/mol

IUPAC-Name

2-bromo-4-tert-butyl-5-methoxyphenol

InChI

InChI=1S/C11H15BrO2/c1-11(2,3)7-5-8(12)9(13)6-10(7)14-4/h5-6,13H,1-4H3

InChI-Schlüssel

LOXQIMMHARBOBF-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C1=CC(=C(C=C1OC)O)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.